molecular formula C30H16O2 B13124491 2,7-Bis(phenylethynyl)anthracene-9,10-dione CAS No. 770237-08-6

2,7-Bis(phenylethynyl)anthracene-9,10-dione

Cat. No.: B13124491
CAS No.: 770237-08-6
M. Wt: 408.4 g/mol
InChI Key: UCJWVXQAILJQBR-UHFFFAOYSA-N
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Description

2,7-Bis(phenylethynyl)anthracene-9,10-dione is an organic compound belonging to the anthracene family. It is characterized by the presence of two phenylethynyl groups attached to the 2 and 7 positions of the anthracene core, with a dione functionality at the 9 and 10 positions. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(phenylethynyl)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This involves the reaction of anthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, under an inert atmosphere.

    Reaction Conditions: The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(phenylethynyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione functionality to dihydroxy groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxyanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2,7-Bis(phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong photoluminescence properties.

    Biology: Employed in bioimaging and as a sensor for detecting biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and sensing. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biological molecules or electronic materials.

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Lacks the dione functionality, resulting in different photophysical properties.

    2,6-Bis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups at different positions, affecting its electronic properties.

    Anthracene-9,10-dione: The parent compound without phenylethynyl groups, used as a starting material for synthesis.

Uniqueness

2,7-Bis(phenylethynyl)anthracene-9,10-dione is unique due to the combination of phenylethynyl groups and dione functionality, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic characteristics.

Properties

CAS No.

770237-08-6

Molecular Formula

C30H16O2

Molecular Weight

408.4 g/mol

IUPAC Name

2,7-bis(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C30H16O2/c31-29-25-17-15-23(13-11-21-7-3-1-4-8-21)19-27(25)30(32)28-20-24(16-18-26(28)29)14-12-22-9-5-2-6-10-22/h1-10,15-20H

InChI Key

UCJWVXQAILJQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)C#CC5=CC=CC=C5

Origin of Product

United States

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